Ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate
Description
Properties
CAS No. |
2762-38-1 |
|---|---|
Molecular Formula |
C13H13ClN4O2 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-12(19)10-9(11(15)18-13(16)17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H4,15,16,17,18) |
InChI Key |
LKIQXZVPDXBEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as a neuroprotective and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to decreased production of inflammatory mediators and reduced cellular stress, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate
Core Structure : Imidazole ring (vs. pyrimidine in the target compound).
Key Substituents :
- 5-(4-chlorophenyl) group.
- 2-methyl and ethyl acetate side chains.
Biological Activity : - Demonstrated strong inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines .
- Higher docking scores (Glide score and energy) compared to other sirtuin inhibitors, suggesting superior binding affinity .
Comparison : - The imidazole core may enhance sirtuin inhibition compared to pyrimidine derivatives.
- The ethyl acetate group (instead of ethyl carboxylate) and methyl substituent likely influence solubility and target specificity.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
Core Structure : Triazole ring (vs. pyrimidine).
Key Substituents :
- 5-(trifluoromethyl) and 4-carboxylic acid groups.
Biological Activity : - Selective inhibitor of c-Met kinase, inducing apoptosis in multiple tumor cell lines (e.g., NCI-H522 lung cancer cells with 68.09% growth inhibition) .
Comparison : - The triazole core and trifluoromethyl group enhance metabolic stability and hydrophobic interactions, critical for kinase inhibition.
- The carboxylic acid group (vs. ethyl carboxylate) may improve cellular uptake but reduce bioavailability.
Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Core Structure : Triazole ring with pyridine substituent.
Key Substituents :
Fenarimol (α-(2-Chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol)
Core Structure : Pyrimidine ring (same as target compound).
Key Substituents :
- Dual chlorophenyl groups and a methanol group. Biological Activity:
- Agricultural fungicide targeting ergosterol biosynthesis .
Comparison : - The pyrimidine core is conserved, but the methanol substituent (vs.
- Dual chlorophenyl groups enhance fungicidal potency but may increase toxicity in mammalian systems.
Key Insights from Structural Comparisons
Imidazole and triazole analogs exhibit stronger enzyme inhibitory effects (e.g., sirtuins, kinases), likely due to enhanced hydrogen bonding and π-stacking.
Substituent Roles: 4-Chlorophenyl group: Enhances lipophilicity and target binding across all analogs. Amino/Carboxylate groups: Improve solubility and specificity in therapeutic candidates (vs. methanol in fenarimol).
Functional Group Trade-offs :
- Ethyl carboxylate esters balance bioavailability and metabolic stability.
- Trifluoromethyl groups (in triazole analogs) increase metabolic resistance but may elevate toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ester hydrolysis under basic conditions (e.g., sodium hydride) followed by coupling with a 4-chlorophenyl group has been used for analogous pyrimidine derivatives . A typical protocol involves:
Reacting a pyrimidine precursor (e.g., 2,6-diaminopyrimidine-4-carboxylate) with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization using -NMR to confirm substitution patterns and LC-MS for purity assessment .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
- - and -NMR to confirm proton environments and carbon assignments (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 7.2–7.8 ppm) .
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm, ester C=O at ~1720 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks.
- Procedure :
Grow crystals via slow evaporation (solvent: DMSO/ethanol).
Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL (for anisotropic displacement parameters) and WinGX for visualization .
- Example : A related pyrimidine derivative showed a planar pyrimidine ring (r.m.s. deviation = 0.02 Å) and intermolecular N-H···O hydrogen bonds stabilizing the lattice .
Q. What strategies address contradictions in spectroscopic vs. computational data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. computed -NMR shifts (GIAO method).
- Docking Studies : If bioactivity data conflicts with predicted binding affinities, perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) to validate interactions .
Q. How does the 4-chlorophenyl moiety influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Synthesize analogs with substituents (e.g., -F, -NO) at the 4-position of the phenyl ring.
Test inhibition against microbial or cancer cell lines (e.g., MIC assays for antibacterial activity).
- Mechanistic Insight : The electron-withdrawing Cl group enhances π-π stacking with enzyme active sites, as seen in DDT derivatives targeting acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
